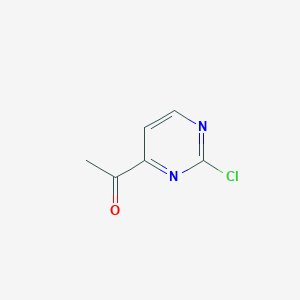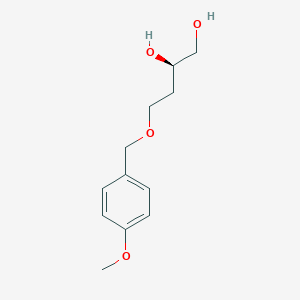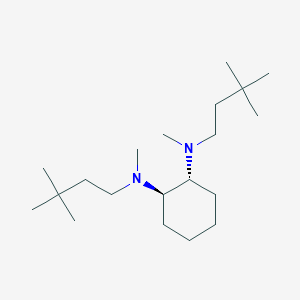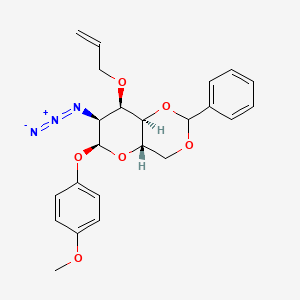
(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride
Übersicht
Beschreibung
“(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 1029649-46-4 . It has a linear formula of C7H7Cl2F3N2 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-[2-chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride . The InChI code is 1S/C7H6ClF3N2.ClH/c8-5-3-4(7(9,10)11)1-2-6(5)13-12;/h1-3,13H,12H2;1H . The molecular weight is 247.05 .Physical And Chemical Properties Analysis
The compound has a melting point of 141-148°C at N/A mmHg . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Stability Analysis : A study by Mary et al. (2021) explored the reactivity and stability of hydrazine derivatives, including those similar to (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride. Their findings suggest increasing stability and decreasing reactivity in these compounds, which could be significant for their application in pharmaceuticals.
Microbial Activity Screening : In a study by Chaudhari et al. (2007), derivatives of aryl hydrazine, akin to the compound , were prepared and screened for microbial activity. This indicates potential applications in developing antimicrobial agents.
Potential in Antitumor Activity : A research by Shah and Patel (2012) synthesized phenyl hydrazine derivatives and evaluated their antimicrobial activity. The findings highlight the potential use of such compounds in antitumor applications.
Environmental and Water Pollutant Detection : A study focused on the detection of hydrazine and 4-chlorophenol in water, conducted by Tahernejad-Javazmi et al. (2018), utilized a derivative of hydrazine, showcasing its importance in environmental monitoring.
Biological Sample Analysis : In 2019, Zhu et al. developed a ratiometric fluorescent probe for detecting hydrazine in biological and water samples, highlighting the compound's relevance in bioanalytical chemistry.
Antibacterial and Antifungal Screening : Dinnimath et al. (2011) synthesized and screened halogenated anilin-yl-substituted thiazolidin-4-one derivatives, including those derived from phenyl hydrazine, for their antibacterial, antifungal, and antitubercular activities.
Development of New Antimicrobial Agents : The work by Azarifar and Shaebanzadeh (2002) in synthesizing new 2-pyrazolines and studying their antimicrobial activity demonstrates the potential use of phenyl hydrazine derivatives in developing new antimicrobial agents.
Analysis of Antitumor Activity : Ji et al. (2018) synthesized a compound related to (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride and analyzed its structure and antitumor activity, indicating its potential use in cancer research.
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
[2-chloro-4-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-5-3-4(7(9,10)11)1-2-6(5)13-12;/h1-3,13H,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMASRPDUAIXJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660169 | |
| Record name | [2-Chloro-4-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride | |
CAS RN |
1029649-46-4 | |
| Record name | [2-Chloro-4-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1417885.png)
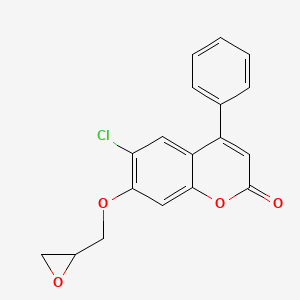



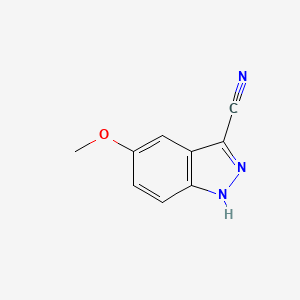
![2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1417894.png)

![6,10-Dibenzyl-N,N'-dimethyl-N,N,N',N'-tetrakis(4-methylbenzyl)-1,4-dioxaspiro[4.5]decane-(2R,3R)-diylbis(methylammonium) Bis(tetrafluoroborate)](/img/structure/B1417896.png)

